molecular formula C9H20Cl2N2 B582043 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride CAS No. 906081-58-1

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride

カタログ番号: B582043
CAS番号: 906081-58-1
分子量: 227.173
InChIキー: ZYQLBGNYBPWAFH-XFRIOYGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crystallographic Analysis of Bicyclic Framework

The molecular structure of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (C₉H₁₈N₂·2HCl) features a rigid bicyclo[3.3.1]nonane scaffold with a methyl-substituted nitrogen atom at position 9 and a protonated amine group at position 3. X-ray crystallographic studies of related azabicyclic compounds, such as 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one, reveal chair-chair conformations for the piperidinone and piperidine rings, with puckering parameters $$ Q = 0.5159 \, \text{Å} $$ and $$ \theta = 158.26^\circ $$ . For the title compound, the bicyclic framework is stabilized by intramolecular van der Waals interactions, with bond lengths and angles consistent with strained bicyclic systems (Table 1).

Table 1: Key crystallographic parameters for the bicyclic framework

Parameter Value
N1–C1 bond length 1.472 ± 0.003 Å
C3–N3 bond length 1.342 ± 0.002 Å
C1–N1–C5 angle 112.4 ± 0.5°
Torsion angle (C2–C3–N3–C4) -56.7 ± 0.3°

The dihydrochloride salt crystallizes in a monoclinic system, with chloride ions forming ionic bonds with the protonated amine group. The methyl group at N1 adopts an axial orientation, minimizing steric hindrance with the bicyclic framework .

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic interconversion between chair and boat conformations in solution. The $$ ^1\text{H} $$ NMR spectrum exhibits distinct splitting patterns for the axial and equatorial protons of the bicyclic system, with coupling constants ($$ J = 6.8–11.0 \, \text{Hz} $$) indicative of restricted rotation . Nuclear Overhauser effect (NOE) correlations between H3 (axial) and H5 (equatorial) confirm a preference for the chair conformation at room temperature.

Molecular dynamics simulations further demonstrate that protonation of the amine group at position 3 reduces conformational flexibility, stabilizing the endo configuration. Free energy barriers for chair-to-chair transitions are calculated at $$ \Delta G^\ddagger = 8.2 \, \text{kcal/mol} $$, consistent with slow exchange on the NMR timescale .

Hydrogen Bonding Networks in Solid-State Configurations

In the crystalline state, the dihydrochloride salt forms a three-dimensional hydrogen-bonded network. Each protonated amine group (NH₃⁺) donates two hydrogen bonds to chloride ions, with N–H···Cl distances of $$ 2.12 \, \text{Å} $$ and angles of $$ 168.5^\circ $$. The third hydrogen bond is bifurcated, linking adjacent chloride ions to create a ladder-like motif along the c-axis (Figure 1) .

Figure 1: Hydrogen bonding network in the solid state.

  • NH₃⁺ donors: 3 bonds per amine group (2 to Cl⁻, 1 bifurcated).
  • Cl⁻ acceptors: 4 bonds per chloride ion (2 from NH₃⁺, 2 from CH groups).

This network contributes to the compound’s high melting point ($$ 179–183^\circ \text{C} $$) and stability under ambient conditions .

Comparative Molecular Geometry with Related Azabicyclic Compounds

The molecular geometry of this compound differs significantly from its analogs:

  • Granisetron derivatives : Replacement of the 9-methyl group with a benzyl moiety increases planarity, reducing the C1–N1–C5 angle to $$ 108.2^\circ $$ .
  • 9-Azabicyclo[3.3.1]nonane hydrochloride : The absence of the 3-amine group shortens the N1–C1 bond by $$ 0.04 \, \text{Å} $$, enhancing ring strain .
  • Exo-3-amino isomers : These exhibit inverted chair conformations, with a $$ 7.3^\circ $$ increase in the C2–C3–N3–C4 torsion angle .

Table 2: Comparative geometric parameters

Compound C1–N1 Bond (Å) C1–N1–C5 Angle (°)
9-Methyl-3-amine dihydrochloride 1.472 112.4
Granisetron 1.468 108.2
9-Azabicyclo[3.3.1]nonane HCl 1.432 114.7

特性

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596859
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135906-03-5
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Copper-Catalyzed Cyclization from Cyclohexadiene

A widely cited method involves the use of cyclohexadiene as the starting material. The reaction proceeds via a copper cyanide-mediated cyclization to form a bicycloheptene copper salt intermediate. Subsequent treatment with chloromethylamine introduces the amine functionality, followed by hydrochloric acid quenching to yield the dihydrochloride salt. Key steps include:

  • Cyclohexadiene reacts with copper(I) cyanide under inert atmosphere at 60–80°C for 12–18 hours, forming a strained bicyclic copper complex.

  • Displacement of the copper center with chloromethylamine at elevated temperatures (90–110°C) generates the tertiary amine scaffold.

  • Acidification with concentrated HCl precipitates the dihydrochloride salt with ≥95% purity after recrystallization.

Reaction Scheme:

Cyclohexadiene+CuCNΔBicycloheptene-CuClCH2NH2Amine intermediateHClDihydrochloride salt\text{Cyclohexadiene} + \text{CuCN} \xrightarrow{\Delta} \text{Bicycloheptene-Cu} \xrightarrow{\text{ClCH}2\text{NH}2} \text{Amine intermediate} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Stereoselective Synthesis from Tropane Alkaloids

Patent CN101475569B discloses a method utilizing tropine (a naturally occurring bicyclic amino alcohol) as the starting material. This route addresses stereochemical control challenges through enzymatic resolution:

  • Tropine undergoes N-methylation using methyl iodide in the presence of potassium carbonate, yielding N-methyltropinium iodide.

  • Catalytic hydrogenation (H₂, Pd/C) selectively reduces the tropane ring system to the azabicyclo[3.3.1]nonane framework.

  • Amine introduction at position 3 is achieved via Hofmann degradation, followed by HCl salt formation.

Key Parameters:

  • Enzymatic resolution with pig liver esterase achieves >99% enantiomeric excess.

  • Overall yield: 68–72% across 5 steps.

Reductive Amination of Bicyclic Ketones

US7868017B2 describes a two-step approach involving:

  • Condensation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with hydroxylamine hydrochloride to form the oxime.

  • Hydrogenolytic cleavage of the oxime (H₂, Raney Ni) produces the primary amine, which is converted to the dihydrochloride salt.

Optimization Data:

ParameterValue
Oximation temperature70°C
Hydrogen pressure50 psi
Catalyst loading5% w/w Raney Ni
Final purity98.5% (HPLC)

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Modern facilities employ continuous flow technology to enhance the safety and efficiency of exothermic cyclization steps:

Case Study:

  • Reactor type: Microstructured packed-bed reactor (Cu catalyst immobilized on γ-Al₂O₃)

  • Throughput: 12 kg/h

  • Key advantages:

    • 40% reduction in reaction time vs. batch processing

    • 99.8% conversion of cyclohexadiene

Purification Protocols

Final product quality is ensured through multi-stage crystallization:

Crystallization Conditions:

StageSolvent SystemTemperatureYield Increase
1Ethanol/H₂O (3:1)0–5°C82% → 89%
2Acetone/HCl (gas)−20°C89% → 97%

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodStarting MaterialStepsYieldPurityCost Index
Cu-CatalyzedCyclohexadiene375%97%1.0
Tropine-BasedNatural tropine570%99%1.8
Reductive AminationBicyclic ketone265%98.5%1.2

Key Observations:

  • The copper-mediated route offers the best cost efficiency but requires stringent heavy metal removal.

  • The tropine-based method provides superior stereochemical control at higher production costs.

Emerging Methodologies

Photocatalytic C–N Bond Formation

Preliminary studies demonstrate visible-light-mediated amination using Ru(bpy)₃²⁺ catalysts:

  • Irradiation at 450 nm

  • 60% yield achieved in model systems

  • Potential for 30% energy savings vs. thermal methods

化学反応の分析

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

科学的研究の応用

Medicinal Chemistry

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to various neurotransmitters and its ability to cross the blood-brain barrier.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI). The results indicated that it exhibited significant binding affinity for serotonin transporters, suggesting potential use in treating depression and anxiety disorders .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its bicyclic structure allows for unique reactivity patterns that can be exploited in multi-step synthetic pathways.

Data Table: Synthetic Applications

ApplicationDescription
Intermediate in SynthesisUsed in the synthesis of novel bicyclic compounds
Reagent for FunctionalizationActs as a reagent for introducing amine functionalities
Building BlockServes as a building block for larger molecular frameworks

Neuropharmacology

Research indicates that this compound may have neuroprotective properties, making it a candidate for studying neurodegenerative diseases.

Case Study : In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cell lines, suggesting its potential utility in developing treatments for conditions like Alzheimer's disease .

作用機序

The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride involves its interaction with specific molecular targets. In the context of its role as an impurity in Granisetron HCl synthesis, it does not have a direct therapeutic effect. its structural features allow it to interact with serotonin receptors, which are involved in the regulation of nausea and vomiting.

類似化合物との比較

Structural Comparisons

The uniqueness of this compound arises from its bicyclic framework, substituent positions, and stereochemistry. Below is a comparison with key analogs:

Compound Name Key Structural Features Biological Activity Key Differences
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride Methyl at C9, amine at C3, dihydrochloride salt Serotonin 5-HT3 receptor antagonism (antiemetic) High specificity due to methyl and rigid bicyclic structure
exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride Oxygen atom at C3, amine at C7 Anticancer, anti-inflammatory Oxygen substitution alters electron distribution and receptor binding
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride Endo stereochemistry Neuroprotective, serotonin modulation Stereochemistry affects bioavailability and target engagement
Quinuclidin-4-ylmethanamine dihydrochloride Azabicyclo[2.2.2]octane scaffold Distinct receptor profiles (e.g., muscarinic) Smaller bicyclic ring reduces steric hindrance
N-Cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Cyclobutyl substituent at N9 Monoamine reuptake inhibition Cyclobutyl enhances lipophilicity and transporter affinity

Pharmacological and Physicochemical Properties

Property This compound exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride Granisetron
Molecular Weight 227.17 g/mol 227.17 g/mol (similar backbone) 312.41 g/mol
Solubility High (due to dihydrochloride) Moderate High (HCl salt)
Mechanism 5-HT3 receptor antagonism Mixed 5-HT3/Dopamine D2 antagonism Selective 5-HT3 antagonism
Therapeutic Use CINV, neuropsychiatric disorders Broad-spectrum antiemetic FDA-approved for CINV
Bioavailability ~60% (predicted) ~50% (lower due to exo conformation) ~95%

Key Research Findings

  • Anti-nausea Efficacy : In preclinical models, the compound demonstrated dose-dependent suppression of emesis, comparable to granisetron but with a longer half-life (~8 hours vs. 6 hours for granisetron) .
  • Receptor Selectivity : Unlike quinuclidine derivatives, this compound shows minimal off-target binding to muscarinic receptors, reducing side effects like dry mouth .
  • Stereochemical Impact : The endo isomer exhibits 2-fold higher 5-HT3 receptor affinity than the exo form, highlighting the role of spatial arrangement in activity .

生物活性

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, also known as Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, is a bicyclic amine compound with notable biological activity, primarily studied for its potential applications in pharmacology. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 135906-03-5
  • Molecular Formula : C9H20Cl2N2
  • Molecular Weight : 227.17 g/mol
PropertyValue
Purity97%
Storage ConditionsInert atmosphere, Room Temperature
Hazard StatementsH302-H315-H319-H332-H335

Pharmacological Applications

  • Antiemetic Properties :
    • The compound is structurally related to granisetron, a serotonin receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery. Studies indicate that 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may exhibit similar antiemetic effects due to its ability to block serotonin receptors in the central nervous system .
  • Neuropharmacological Effects :
    • Research has shown that compounds within this class can influence neurotransmitter systems, particularly those involving dopamine and serotonin, which may have implications in treating neurological disorders .

The mechanism of action for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves:

  • Serotonin Receptor Antagonism : By blocking serotonin receptors (5HT3), the compound can inhibit the emetic response.
  • Dopaminergic Modulation : Potential modulation of dopaminergic pathways may contribute to its therapeutic effects in neuropsychiatric conditions.

Study on Antiemetic Efficacy

A clinical study assessed the efficacy of granisetron (and its analogs) in preventing chemotherapy-induced nausea and vomiting (CINV). The results indicated a significant reduction in nausea scores among patients treated with serotonin antagonists compared to placebo controls, supporting the potential use of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as an effective antiemetic agent .

Neuropharmacological Research

In a study exploring the effects of various azabicyclic compounds on anxiety-like behaviors in rodent models, it was found that certain derivatives exhibited anxiolytic properties through modulation of serotonergic pathways. This suggests that 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may also have potential applications in treating anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, and what analytical techniques validate its purity?

The synthesis typically involves bicyclic amine core formation followed by methylation and dihydrochloride salt preparation. A common approach is reductive amination of 9-azabicyclo[3.3.1]nonan-3-one derivatives using methylamine, followed by HCl treatment . Key validation steps include:

  • HPLC : Purity assessment (≥98% as per pharmaceutical intermediate standards) .
  • NMR : Structural confirmation via characteristic peaks (e.g., bicyclic proton environments, methyl group integration) .
  • Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for analogous bicyclic amines) .

Q. How does the bicyclic structure influence the compound’s physicochemical properties?

The rigid 9-azabicyclo[3.3.1]nonane scaffold enhances stereochemical stability and bioavailability. Computational studies (DFT) reveal:

  • Lipophilicity : LogP ≈ 1.5–2.0, suitable for CNS penetration .
  • pKa : The tertiary amine (pKa ~9.5) facilitates salt formation, improving aqueous solubility for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for bicyclic amine derivatives?

Conflicting crystallographic reports (e.g., bond angles, hydrogen bonding) arise from polymorphism or solvent effects. Strategies include:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O/N contacts) to distinguish packing motifs .
  • DFT Optimization : Compare experimental vs. computed geometries to identify artifacts (e.g., thermal motion in X-ray data) .
  • Multi-Technique Validation : Cross-reference XRD with NMR and IR to confirm structural assignments .

Q. What experimental design considerations are critical for optimizing enantioselective synthesis?

Enantiomeric purity impacts pharmacological activity. Key factors:

  • Chiral Catalysts : Use of BINOL-derived phosphoric acids for asymmetric reductive amination .
  • Reaction Monitoring : In situ FTIR or chiral HPLC to track enantiomeric excess (ee) during synthesis .
  • Salt Screening : Dihydrochloride formation may induce racemization; pH-controlled crystallization preserves ee .

Q. How can computational methods accelerate reaction optimization for scaled synthesis?

Quantum mechanical (QM) and machine learning (ML) approaches reduce trial-and-error:

  • Reaction Path Search : QM identifies low-energy intermediates (e.g., transition states in methylation steps) .
  • ML-Driven DOE : Prioritizes reaction parameters (temperature, solvent polarity) based on historical yield data .
  • Solvent Selection : COSMO-RS predicts solvent effects on solubility and reaction rates .

Methodological Challenges & Data Interpretation

Q. How should researchers address variability in starting material purity for reproducible synthesis?

Supplier-dependent impurities (e.g., residual benzyl groups in intermediates) require:

  • Pre-Synthesis QC : HPLC/MS screening of precursors (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) to ensure ≥99% purity .
  • In-Process Controls : Mid-reaction sampling to detect side products (e.g., over-methylation) .

Q. What are the limitations of spectroscopic techniques in characterizing diastereomeric mixtures?

NMR may fail to resolve diastereomers with subtle stereoelectronic differences. Solutions include:

  • Dynamic NMR : Low-temperature experiments to slow conformational exchange .
  • X-ray Crystallography : Definitive stereochemical assignment via crystal structure resolution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。